molecular formula C18H25NO4 B13905078 2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

Cat. No.: B13905078
M. Wt: 319.4 g/mol
InChI Key: NAJSTRKOKYZUAU-UHFFFAOYSA-N
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Description

2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate is an organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its complex structure, which includes tert-butyl, methyl, and ethyl groups attached to an isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate typically involves multiple steps, including the formation of the isoquinoline core and the subsequent introduction of the tert-butyl, methyl, and ethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate is unique due to its specific combination of functional groups and its isoquinoline core structure

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

InChI

InChI=1S/C18H25NO4/c1-6-12-9-14(16(20)22-5)10-13-7-8-19(11-15(12)13)17(21)23-18(2,3)4/h9-10H,6-8,11H2,1-5H3

InChI Key

NAJSTRKOKYZUAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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